2-chloro-N-cyclohexyl-N-ethylpropanamide
Description
Contextualization within Amide Chemistry
Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. The amide bond is exceptionally stable and is a cornerstone of peptide and protein chemistry. libretexts.orgmasterorganicchemistry.com Substituted propanamides, which feature a three-carbon chain with an amide functional group, are a significant subclass. The reactivity and properties of these molecules can be finely tuned by attaching various substituents to the nitrogen atom and the carbon backbone. ijpsr.inforesearchgate.net The nature of these substituents dictates the molecule's steric and electronic properties, influencing its behavior in chemical reactions and its potential applications. masterorganicchemistry.com
Significance of Cyclohexyl and N-Ethyl Substituents in Molecular Design
The substituents on the amide nitrogen, in this case, a cyclohexyl and an ethyl group, play a crucial role in defining the molecule's three-dimensional structure and properties. The bulky cyclohexyl group can introduce significant steric hindrance, which can influence the molecule's conformational preferences and reactivity. nih.gov In medicinal chemistry, a cyclohexyl moiety is often incorporated to enhance lipophilicity, which can affect a molecule's ability to cross biological membranes. nih.govnih.gov The N-ethyl group, being smaller, provides a degree of conformational flexibility. The combination of these two groups on the nitrogen atom of the propanamide backbone results in a tertiary amide, which lacks an N-H bond for hydrogen bonding as a donor, a feature that can significantly impact its physical properties like boiling point and solubility. libretexts.org
Research Findings
Alternatively, a coupling reaction between 2-chloropropionic acid and N-cyclohexyl-N-ethylamine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) would also be a viable method for its synthesis. researchgate.net
The physical and spectroscopic properties of 2-chloro-N-cyclohexyl-N-ethylpropanamide can be predicted based on data from analogous compounds.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₂₀ClNO |
| Molecular Weight | 217.73 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Expected to be high due to its molecular weight and polar amide group |
| Solubility | Likely soluble in organic solvents, with low solubility in water |
Predicted Spectroscopic Data:
The following tables outline the expected regions for key signals in the NMR and IR spectra of this compound, based on characteristic values for similar N-substituted chloroamides. biointerfaceresearch.comnih.govznaturforsch.com
Predicted ¹H-NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (propanamide) | 1.6 - 1.8 | Doublet |
| CH-Cl (propanamide) | 4.5 - 4.8 | Quartet |
| CH₂ (ethyl) | 3.2 - 3.5 | Quartet |
| CH₃ (ethyl) | 1.1 - 1.3 | Triplet |
| CH (cyclohexyl) | 3.5 - 4.0 | Multiplet |
| CH₂ (cyclohexyl) | 1.0 - 2.0 | Multiplets |
Predicted ¹³C-NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 168 - 172 |
| C-Cl | 50 - 55 |
| CH₃ (propanamide) | 20 - 25 |
| N-CH₂ (ethyl) | 40 - 45 |
| CH₃ (ethyl) | 12 - 15 |
| N-CH (cyclohexyl) | 55 - 60 |
| CH₂ (cyclohexyl) | 25 - 35 |
Predicted IR Spectral Data:
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (amide stretch) | 1630 - 1680 |
| C-Cl stretch | 600 - 800 |
| C-N stretch | 1200 - 1350 |
| C-H stretch (aliphatic) | 2850 - 2960 |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-cyclohexyl-N-ethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO/c1-3-13(11(14)9(2)12)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNDGFTVHZWUAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro N Cyclohexyl N Ethylpropanamide and Analogues
Direct Amidation Strategies
Direct amidation represents the most straightforward pathway to the target compound, typically involving the reaction of an activated carboxylic acid derivative with the corresponding amine.
The most common and direct method for synthesizing 2-chloro-N-cyclohexyl-N-ethylpropanamide is through the acylation of N-ethylcyclohexylamine with 2-chloropropanoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically performed in an inert solvent in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.
A general laboratory procedure involves dissolving N-ethylcyclohexylamine in a suitable aprotic solvent, such as dichloromethane (B109758) or toluene. google.com The solution is cooled in an ice bath before the dropwise addition of 2-chloropropanoyl chloride. nih.gov A tertiary amine base, like triethylamine (B128534), is often included to act as an HCl scavenger, preventing the protonation of the starting amine and driving the reaction to completion. google.com After the reaction, an aqueous workup is performed to remove the hydrochloride salt and any excess reagents, followed by purification, typically via column chromatography or distillation, to yield the final product. The synthesis of the requisite starting materials, N-ethylcyclohexylamine and 2-chloropropanoyl chloride, is well-documented, involving methods such as the reductive amination of cyclohexanone (B45756) with ethylamine (B1201723) chemicalbook.comgoogle.com and the chlorination of propionyl chloride, respectively.
An alternative to using a highly reactive acyl chloride is the direct coupling of 2-chloropropanoic acid with N-ethylcyclohexylamine using a coupling reagent. rsc.orgresearchgate.net This approach avoids the generation of HCl and can be performed under milder conditions. Coupling reagents are designed to activate the carboxylic acid by converting its hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. luxembourg-bio.com
A variety of coupling reagents are available, each with its own mechanism and advantages. rsc.orgacs.org Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), were among the first to be widely used. luxembourg-bio.com More modern reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU, COMU), which often provide higher yields and shorter reaction times, especially for hindered amines or acids. luxembourg-bio.comresearchgate.net These reactions are frequently supplemented with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization at the chiral α-carbon. luxembourg-bio.com Recently, methods for amide synthesis by generating phosphonium salts in situ from components like N-chlorophthalimide and triphenylphosphine (B44618) have also been developed. researchgate.net
Table 1: Common Amide Coupling Reagents
| Reagent Class | Example Reagent | Full Name | Key Features |
|---|---|---|---|
| Carbodiimides | DCC | N,N'-Dicyclohexylcarbodiimide | Inexpensive; byproduct (DCU) is insoluble but can complicate purification. luxembourg-bio.com |
| EDC (or EDAC) | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Water-soluble byproduct, simplifying workup. researchgate.net | |
| Phosphonium Salts | BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) | Highly effective but produces carcinogenic HMPA as a byproduct. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Avoids HMPA formation; very efficient. | |
| Uronium/Aminium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Popular and effective general-purpose coupling agent. luxembourg-bio.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive, suitable for difficult couplings; based on HOAt. |
Stereoselective Synthesis of this compound
The α-carbon of the propanamide backbone, which bears the chlorine atom, is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. The synthesis of a single enantiomer requires stereoselective methods.
Achieving an enantiomerically pure final product can be accomplished through several distinct strategies. One of the most direct methods is the use of an enantiomerically pure starting material, a "chiral pool" approach. For instance, the synthesis of optically active D-(+)-2-chloropropanoyl chloride from L-ethyl lactate (B86563) is a known process, and this chiral acyl chloride can then be reacted with N-ethylcyclohexylamine to produce the corresponding single enantiomer of the final amide. patsnap.com
Alternatively, asymmetric catalysis can be employed to create the chiral center. Recent advances have demonstrated the ability of engineered enzymes to catalyze the coupling of α,α-dichloroamides with alkenes to produce enantioenriched α-chloroamides. nih.gov Another modern approach involves the asymmetric α-chlorination of carbonyl compounds using chiral phase-transfer catalysts or ammonium (B1175870) salt ion pairing catalysts to direct the approach of an electrophilic chlorine source (like NCS) to one face of a substrate enolate. acs.org While not demonstrated specifically for this molecule, these methods represent the forefront of asymmetric synthesis for α-chloro carbonyl compounds.
Diastereoselective synthesis becomes relevant when one of the starting materials already contains a stereocenter. For example, if a chiral derivative of cyclohexylamine (B46788) were used, such as (1R,2R)-N-ethyl-2-methylcyclohexylamine, its reaction with racemic 2-chloropropanoyl chloride would result in a mixture of two diastereomers. The pre-existing chirality in the amine can influence the transition state of the amidation reaction, potentially favoring the formation of one diastereomer over the other. This substrate-controlled diastereoselectivity can be a powerful tool for controlling the relative stereochemistry of the final product. While specific studies on this reaction are not available, the principles of diastereoselective additions to chiral amines and amides are well-established in organic synthesis. researchgate.netresearchgate.net
Diversification of N-Substituted Propanamide Scaffolds
The 2-chloro-N-substituted propanamide framework serves as a versatile scaffold that can be readily modified to generate a library of analogous compounds. This diversification is achieved by varying the two key building blocks: the amine and the α-chlorinated acyl chloride. By substituting N-ethylcyclohexylamine with other primary or secondary amines, a wide array of amides with different N-substituents can be produced. Likewise, changing the acyl chloride (e.g., using 2-chlorobutanoyl chloride or 2-chloro-3-methylbutanoyl chloride) allows for modification of the amide's acyl portion. This strategy is fundamental in fields like medicinal chemistry and agrochemistry for exploring structure-activity relationships.
Table 2: Examples of Scaffold Diversification
| Amine Component | Acyl Chloride Component | Resulting Analogue Name |
|---|---|---|
| N-Ethylcyclohexylamine | 2-Chloropropanoyl chloride | This compound |
| Cyclohexylamine | 2-Chloropropanoyl chloride | 2-Chloro-N-cyclohexylpropanamide |
| 2,3-Dimethylcyclohexylamine | 2-Chloropropanoyl chloride | 2-Chloro-N-(2,3-dimethylcyclohexyl)propanamide |
| N-Ethylaniline | 2-Chloropropanoyl chloride | 2-chloro-N-ethyl-N-phenylpropanamide |
| N-Ethylamine | 2-Chlorohexanoyl chloride | 2-chloro-N-ethylhexanamide google.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-chloropropanoyl chloride |
| N-ethylcyclohexylamine |
| 2-chloropropanoic acid |
| Triethylamine |
| Dichloromethane |
| Toluene |
| N,N'-dicyclohexylcarbodiimide (DCC) |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) |
| 1-hydroxybenzotriazole (HOBt) |
| 1-hydroxy-7-azabenzotriazole (HOAt) |
| N-chlorophthalimide |
| Triphenylphosphine |
| D-(+)-2-chloropropanoyl chloride |
| L-ethyl lactate |
| N-chlorosuccinimide (NCS) |
| 2-Chloro-N-cyclohexylpropanamide |
| 2-Chloro-N-(2,3-dimethylcyclohexyl)propanamide |
| 2-chloro-N-ethyl-N-phenylpropanamide |
| 2-chloro-N-ethylhexanamide |
| 2-chloro-N-(p-tolyl)propanamide |
| Cyclohexanone |
| Propionyl chloride |
Strategies for Incorporating Cyclohexyl and Ethyl Moieties
The synthesis of N-substituted propanamides, such as this compound, fundamentally relies on the formation of an amide bond between a secondary amine and a propanoyl derivative. The incorporation of the specific cyclohexyl and ethyl groups on the nitrogen atom is typically achieved by using the corresponding secondary amine, N-ethylcyclohexylamine, as a key starting material.
A primary and well-established method for this transformation is the acylation of N-ethylcyclohexylamine with a suitable 2-chloropropanoyl halide, most commonly 2-chloropropanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent departure of the chloride leaving group, typically facilitated by a base to neutralize the resulting hydrochloric acid, yields the desired tertiary amide.
The general reaction scheme is as follows:
Figure 1: General reaction scheme for the synthesis of this compound via acylation.
This method is widely applicable and can be adapted for the synthesis of a variety of analogues by modifying the amine and acyl halide components. For instance, the synthesis of 2-chloro-N-cyclohexylacetamide follows a similar principle, reacting cyclohexylamine with 2-chloroacetyl chloride. chemicalbook.com In a typical procedure, the amine is dissolved in a suitable solvent like acetonitrile, and the acyl chloride is added dropwise. chemicalbook.com An organic base, such as triethylamine or pyridine (B92270), or an inorganic base like sodium carbonate is often included to act as an acid scavenger. chemicalbook.com
Alternative strategies for amide bond formation can also be employed, such as the use of coupling reagents. These reagents activate the carboxylic acid (2-chloropropanoic acid) to form a more reactive intermediate in situ, which then readily reacts with the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net This approach avoids the need to prepare the often more reactive and moisture-sensitive acyl halide.
The selection of the synthetic strategy depends on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups present in the molecules. For the specific synthesis of this compound, the acylation of N-ethylcyclohexylamine with 2-chloropropanoyl chloride remains a direct and efficient method.
Utility of Multi-Component Reactions in Propanamide Synthesis
Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the starting materials. wikipedia.org These reactions are highly convergent and atom-economical, offering significant advantages in creating molecular complexity from simple precursors in a time- and resource-efficient manner. nih.gov For the synthesis of propanamide derivatives, several MCRs can be envisioned, with isocyanide-based MCRs being particularly relevant.
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCRs and is exceptionally well-suited for generating α-amino carboxamides. wikipedia.org A classical Ugi reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. To synthesize a structure related to the target compound, one could theoretically utilize a ketone, an amine, 2-chloropropanoic acid, and an isocyanide.
A hypothetical Ugi-type approach to a propanamide scaffold is illustrated below:
| Component 1 | Component 2 | Component 3 | Component 4 | Resulting Core Structure |
| Ketone (e.g., Acetone) | Amine (e.g., Cyclohexylamine) | Carboxylic Acid (e.g., Propanoic Acid) | Isocyanide (e.g., Ethyl Isocyanide) | α-acylamino propanamide |
While a direct synthesis of this compound via a single MCR is not straightforward, the Ugi reaction provides a versatile platform for creating diverse libraries of substituted amides. The reaction proceeds through the formation of an imine from the ketone and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, followed by an intramolecular O- to N-acyl transfer (the Mumm rearrangement) to yield the final stable α-acylamino amide product.
Another relevant isocyanide-based MCR is the Passerini three-component reaction (Passerini-3CR) , which combines a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.org Although the direct product is not the target N-substituted amide, the Passerini product can serve as a versatile intermediate for further chemical transformations.
The strategic advantage of MCRs in this context lies in their ability to rapidly generate a wide array of propanamide analogues by simply varying the input components. nih.govorganic-chemistry.org For instance, by changing the amine or the carboxylic acid in an Ugi reaction, a multitude of different N-substituents and acyl groups can be introduced, facilitating the exploration of structure-activity relationships in a research setting. While traditional linear synthesis, such as the acylation described in section 2.3.1, is highly effective for a specific target, MCRs offer unparalleled efficiency for diversity-oriented synthesis of complex amides.
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-chloro-N-cyclohexyl-N-ethylpropanamide, with its combination of a stereocenter, a bulky cyclohexyl ring, and a flexible ethyl group, NMR provides critical insights into its three-dimensional structure and the electronic environment of each nucleus.
High-Resolution ¹H NMR Analysis
The proton NMR spectrum of this compound is characterized by a series of multiplets arising from the various proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the chlorine and nitrogen atoms, as well as by the anisotropic effects of the carbonyl group.
The methine proton (H-2) adjacent to the chlorine atom is expected to resonate as a quartet due to coupling with the neighboring methyl protons (H-3). Its downfield chemical shift is a direct result of the deshielding effect of the electronegative chlorine atom. The protons of the N-ethyl group exhibit a characteristic quartet for the methylene (B1212753) protons (H-1') and a triplet for the methyl protons (H-2'), arising from coupling with each other. The cyclohexyl protons appear as a complex series of broad, overlapping multiplets in the upfield region of the spectrum, a common feature for such saturated cyclic systems. Due to the restricted rotation around the amide C-N bond, the two methylene protons of the ethyl group and the protons of the cyclohexyl group may exhibit magnetic non-equivalence, leading to more complex splitting patterns than might be initially predicted.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (CH-Cl) | 4.2 - 4.5 | Quartet (q) | 6.8 |
| H-3 (CH₃) | 1.6 - 1.8 | Doublet (d) | 6.8 |
| H-1' (N-CH₂) | 3.3 - 3.5 | Quartet (q) | 7.2 |
| H-2' (CH₃) | 1.1 - 1.3 | Triplet (t) | 7.2 |
| Cyclohexyl (CH) | 2.5 - 2.8 (axial/equatorial) | Multiplet (m) | - |
| Cyclohexyl (CH₂) | 1.0 - 2.0 | Multiplet (m) | - |
¹³C NMR and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C-1) is the most deshielded and appears at the lowest field. The carbon bearing the chlorine atom (C-2) is also significantly downfield. The carbons of the ethyl and cyclohexyl groups resonate in the upfield region.
Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. Key correlations would be observed between the H-2 proton and the H-3 methyl protons, and between the H-1' methylene and H-2' methyl protons of the ethyl group. Complex correlations would also be visible among the interconnected protons of the cyclohexyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each protonated carbon by linking the ¹H and ¹³C chemical shifts. For instance, the signal for C-2 would show a cross-peak with the H-2 proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) couplings between protons and carbons. Crucial HMBC correlations for structural confirmation would include the correlation of the H-3 methyl protons to the C-1 carbonyl carbon and the C-2 methine carbon. The H-1' methylene protons would show correlations to the C-1 carbonyl and to the carbons of the cyclohexyl ring to which the nitrogen is attached.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 168 - 172 |
| C-2 (CH-Cl) | 55 - 60 |
| C-3 (CH₃) | 18 - 22 |
| C-1' (N-CH₂) | 40 - 45 |
| C-2' (CH₃) | 12 - 15 |
| Cyclohexyl (C-N) | 50 - 55 |
| Cyclohexyl (CH₂) | 25 - 35 |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations and is highly sensitive to the presence of specific functional groups.
Infrared (IR) Spectroscopic Investigations
The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide. This peak is typically observed in the range of 1630-1680 cm⁻¹. The absence of N-H stretching bands (typically found around 3300 cm⁻¹) confirms the tertiary nature of the amide. The C-Cl stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹. The C-H stretching vibrations of the alkyl groups will appear just below 3000 cm⁻¹.
Table 3: Key Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2850 - 2960 | Medium-Strong |
| C=O Stretch (Amide) | 1640 - 1670 | Strong |
| C-N Stretch | 1200 - 1300 | Medium |
| C-Cl Stretch | 650 - 750 | Medium-Strong |
Raman Spectroscopic Studies
Raman spectroscopy provides complementary information to IR spectroscopy. While the polar C=O bond gives a strong IR signal, the less polar C-C and C-H bonds often produce more intense Raman signals. The symmetric stretching of the carbon backbone would be a prominent feature. The C-Cl stretch is also typically Raman active. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak ([M]⁺).
The fragmentation pattern is expected to be characteristic of amides and chloroalkanes. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amides. This could result in the loss of an ethyl radical or a cyclohexyl radical. Another significant fragmentation would be the cleavage of the bond between the carbonyl carbon and the alpha-carbon, leading to the formation of an acylium ion. The loss of a chlorine radical or HCl from the molecular ion or fragment ions is also a probable fragmentation pathway. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Plausible Fragment Structure/Identity |
| [M]⁺ | Molecular Ion (C₁₁H₂₀ClNO) |
| [M-Cl]⁺ | Loss of Chlorine |
| [M-C₂H₅]⁺ | Loss of Ethyl Radical |
| [M-C₆H₁₁]⁺ | Loss of Cyclohexyl Radical |
| C₈H₁₄NO⁺ | Acylium ion from cleavage of C-C bond adjacent to carbonyl |
| C₆H₁₁NEt⁺ | Fragment from alpha-cleavage |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of its molecular ion. This precision allows for the determination of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.
For this compound, the molecular formula is C₁₁H₂₀ClNO. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any chlorine-containing fragment ions. An HRMS analysis would be expected to show two distinct molecular ion peaks, [M]⁺ and [M+2]⁺, separated by approximately 2 Da.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Theoretical Value |
| Molecular Formula | C₁₁H₂₀ClNO |
| Exact Mass (for ³⁵Cl) | 217.1233 |
| Exact Mass (for ³⁷Cl) | 219.1204 |
| Calculated m/z for [M+H]⁺ (³⁵Cl) | 218.1306 |
| Calculated m/z for [M+H]⁺ (³⁷Cl) | 220.1277 |
Note: These values are calculated based on the elemental composition and have not been experimentally verified for this specific compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is employed to induce fragmentation of a selected precursor ion (typically the molecular ion, [M+H]⁺) and analyze the resulting product ions. This provides valuable structural information by revealing characteristic bond cleavages and rearrangements. The fragmentation of this compound would likely proceed through several key pathways, primarily involving the cleavage of the amide bond, the loss of the chlorine atom, and fragmentation of the cyclohexyl and ethyl groups.
A plausible fragmentation pathway for the protonated molecule ([C₁₁H₂₀ClNO+H]⁺) would involve:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group or the nitrogen atom.
Amide bond cleavage: Scission of the C-N bond of the amide linkage.
Loss of neutral molecules: Elimination of HCl, ethene (from the ethyl group), or cyclohexene.
Table 2: Plausible Fragmentation Pathways and Product Ions for this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway Description |
| 218.1306 ([M+H]⁺ with ³⁵Cl) | 182.1541 | HCl | Loss of hydrogen chloride from the protonated molecule. |
| 218.1306 ([M+H]⁺ with ³⁵Cl) | 126.1226 | C₂H₄Cl | Cleavage of the N-ethyl group and subsequent loss of the chloroethyl radical. |
| 218.1306 ([M+H]⁺ with ³⁵Cl) | 91.0542 | C₈H₁₅NO | Cleavage leading to the formation of the chloropropionyl cation. |
| 218.1306 ([M+H]⁺ with ³⁵Cl) | 82.0792 | C₃H₆ClNO | Fragmentation of the cyclohexyl ring. |
Note: The m/z values and proposed fragmentation pathways are predictive and based on the general fragmentation behavior of related amide and chlorinated compounds. Experimental verification is required for definitive structural elucidation.
Theoretical and Computational Studies on this compound Remain Largely Unexplored
Following a comprehensive review of available scientific literature, it has been determined that detailed theoretical and computational chemistry studies specifically focusing on the compound this compound are not present in publicly accessible research. While computational data exists for structurally related molecules, the explicit and strict focus on this compound as per the request means that a detailed article conforming to the specified outline cannot be generated at this time.
Without dedicated studies, it is not possible to provide scientifically accurate information on the following requested topics for this compound:
Electronic Structure and Bonding Analysis: No data on the molecular orbital energies (HOMO/LUMO), electron density distribution, or the nature of the chemical bonds is available.
Conformational Analysis and Potential Energy Surfaces: There are no published studies on the stable conformers, rotational barriers, or the potential energy landscape of the molecule.
Intermolecular Interactions and Solvent Effects: Information regarding how the molecule interacts with itself or with solvent molecules from molecular dynamics simulations has not been found.
Conformational Transitions: The dynamic behavior and transitions between different conformational states have not been simulated or documented.
Prediction of Spectroscopic Parameters: There are no computational predictions of its NMR, IR, or other spectroscopic signatures.
Further research and dedicated computational studies would be required to generate the specific data requested in the article outline.
Theoretical and Computational Chemistry Studies
Prediction of Spectroscopic Parameters
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation and verification. nih.govpitt.edu Quantum mechanical calculations can provide theoretical ¹H and ¹³C NMR chemical shifts that, when compared with experimental data, can confirm the proposed structure of a molecule.
Methodologies such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used for these predictions. researchgate.netchemicalbook.com The DFT approach, particularly with hybrid functionals like B3LYP, offers a good balance between accuracy and computational cost for calculating NMR parameters of organic molecules. pg.edu.pl For more precise predictions, especially in cases where electron correlation effects are significant, the MP2 method can be employed. acs.orgorganicchemistrydata.org These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method to ensure the results are independent of the origin of the magnetic field gauge. udel.edu
The process involves optimizing the molecular geometry of 2-chloro-N-cyclohexyl-N-ethylpropanamide and then calculating the NMR shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
Illustrative Predicted NMR Data:
The following table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by computational methods. These values are based on typical chemical shift ranges for similar functional groups, such as N-cyclohexyl amides and N-ethyl groups. researchgate.netpku.edu.cndocbrown.info
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is illustrative and not from actual published research on this specific compound.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~170-175 |
| α-Carbon (CH-Cl) | ~4.0-4.5 | ~55-65 |
| Propanamide CH₃ | ~1.2-1.5 | ~15-20 |
| N-CH (Cyclohexyl) | ~3.5-4.0 | ~50-60 |
| Cyclohexyl CH₂ | ~1.0-2.0 | ~25-35 |
| N-CH₂ (Ethyl) | ~3.2-3.6 | ~40-50 |
| Ethyl CH₃ | ~1.0-1.3 | ~10-15 |
Simulated Vibrational Spectra
Computational chemistry also allows for the simulation of vibrational spectra, such as Infrared (IR) and Raman spectra. These simulations are invaluable for assigning experimental vibrational bands to specific molecular motions. The most common methods for these calculations are Hartree-Fock (HF) and Density Functional Theory (DFT), often using the B3LYP functional with a basis set like 6-31G(d). chemicalbook.comnih.gov
The calculation first involves finding the optimized geometry of the molecule at its energy minimum. Then, the vibrational frequencies and their corresponding intensities are calculated. The results provide a set of harmonic vibrational frequencies. It is a common practice to apply a scaling factor to these calculated frequencies to better match the experimental anharmonic frequencies. nih.govnih.gov
Illustrative Vibrational Data:
The table below shows hypothetical simulated vibrational frequencies for some key functional groups within this compound. These frequencies are based on characteristic vibrational modes observed for similar molecules, including tertiary amides, and chlorinated alkanes. udel.eduacs.orgspcmc.ac.in
Table 2: Hypothetical Simulated Vibrational Frequencies for this compound This data is illustrative and not from actual published research on this specific compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| C=O Stretch | ~1630-1680 | Strong intensity, characteristic of a tertiary amide. udel.edu |
| C-N Stretch | ~1150-1250 | Medium to strong intensity. |
| C-Cl Stretch | ~600-800 | Medium to weak intensity, can be sensitive to conformation. nih.govacs.org |
| C-H Stretch (Aliphatic) | ~2850-3000 | Strong intensity, from cyclohexyl, ethyl, and propanamide groups. |
| CH₂ Bend | ~1440-1470 | Medium intensity. |
| CH₃ Bend | ~1370-1380 | Medium intensity. |
Chemical Reactivity and Transformation Pathways
Nucleophilic Substitution Reactions at the α-Chloro Position
The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes this position susceptible to nucleophilic substitution. The general reactivity of α-haloamides involves the displacement of the halide by a variety of nucleophiles.
The mechanism of nucleophilic substitution at the α-chloro position of amides can proceed through either an S(_N)1 or S(_N)2 pathway. The preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the steric hindrance around the electrophilic carbon. For tertiary amides like 2-chloro-N-cyclohexyl-N-ethylpropanamide, steric bulk from the N-cyclohexyl and N-ethyl groups could influence the reaction kinetics.
Table 1: Factors Influencing Nucleophilic Substitution Mechanism at the α-Chloro Position
| Factor | Influence on S(_N)1 | Influence on S(_N)2 |
| Nucleophile | Weak nucleophiles favor S(_N)1 | Strong nucleophiles favor S(_N)2 |
| Solvent | Polar protic solvents stabilize the carbocation intermediate, favoring S(_N)1 | Polar aprotic solvents favor S(_N)2 |
| Leaving Group | Better leaving groups (e.g., I > Br > Cl) increase the rate of both pathways | Better leaving groups increase the rate of both pathways |
| Steric Hindrance | Increased steric hindrance at the α-carbon favors S(_N)1 by disfavoring the crowded transition state of S(_N)2 | Increased steric hindrance slows down the S(_N)2 reaction |
The α-chloro group is a versatile handle for the synthesis of a variety of derivatives. Nucleophilic substitution reactions allow for the introduction of diverse functional groups at this position. Common nucleophiles used for the derivatization of α-haloamides include amines, alcohols, thiols, and carboxylates. nih.govchemistrysteps.com For example, reaction with primary or secondary amines can yield α-amino amides. nih.gov
Table 2: Examples of Derivatization Reactions at the α-Chloro Position
| Nucleophile | Product Functional Group | General Reaction |
| Ammonia (NH(_3)) | Primary Amine | R-CHCl-C(O)NR'R'' + NH(_3) → R-CH(NH(_2))-C(O)NR'R'' + HCl |
| Primary Amine (R'''NH(_2)) | Secondary Amine | R-CHCl-C(O)NR'R'' + R'''NH(_2) → R-CH(NHR''')-C(O)NR'R'' + HCl |
| Alcohol (R'''OH) | Ether | R-CHCl-C(O)NR'R'' + R'''OH → R-CH(OR''')-C(O)NR'R'' + HCl |
| Thiol (R'''SH) | Thioether | R-CHCl-C(O)NR'R'' + R'''SH → R-CH(SR''')-C(O)NR'R'' + HCl |
| Carboxylate (R'''COO) | Acylal | R-CHCl-C(O)NR'R'' + R'''COO → R-CH(OCOR''')-C(O)NR'R'' + Cl |
Amide Hydrolysis and Stability Studies
Amides are generally stable functional groups, and their hydrolysis requires more forcing conditions compared to esters or acid chlorides. openstax.org The hydrolysis of this compound can be catalyzed by either acid or base.
Under acidic conditions, the hydrolysis of an amide is typically initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. openstax.orgyoutube.compearson.com This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. youtube.commasterorganicchemistry.com Subsequent proton transfer and elimination of the amine (in this case, N-cyclohexyl-N-ethylamine) leads to the formation of 2-chloropropanoic acid. youtube.commasterorganicchemistry.com The reaction is generally slow and often requires heating. youtube.com The amine by-product is protonated under the acidic conditions, which drives the equilibrium towards the products. youtube.com
General Mechanism of Acid-Catalyzed Amide Hydrolysis:
Protonation of the carbonyl oxygen.
Nucleophilic attack by water on the carbonyl carbon.
Proton transfer from the oxygen to the nitrogen.
Elimination of the amine leaving group.
Deprotonation of the carbonyl to form the carboxylic acid.
Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. openstax.orgchemistrysteps.com The elimination of the amide anion (N-cyclohexyl-N-ethylaminide) is the rate-determining step and is generally very slow due to the poor leaving group ability of the amide anion. chemistrysteps.com Consequently, base-catalyzed hydrolysis of amides, particularly tertiary amides, is often more difficult than acid-catalyzed hydrolysis and requires harsh conditions such as high temperatures and prolonged reaction times. chemistrysteps.comarkat-usa.org The reaction yields the carboxylate salt and the corresponding amine.
Table 3: Comparison of Acid and Base-Catalyzed Amide Hydrolysis
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Strong acid (e.g., HCl, H(_2)SO(_4)) | Strong base (e.g., NaOH, KOH) |
| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack by OH |
| Leaving Group | Protonated amine (good) | Amide anion (poor) |
| Reaction Conditions | Often requires heat | Requires strong base and prolonged heating |
| Products | Carboxylic acid and ammonium (B1175870) salt | Carboxylate salt and amine |
Photochemical and Thermal Degradation Pathways
Information on the specific photochemical and thermal degradation of this compound is scarce. However, general principles for related compounds can be considered.
Photochemical degradation of chlorinated organic compounds can occur through the homolytic cleavage of the carbon-chlorine bond upon absorption of UV radiation, leading to the formation of radical intermediates. nih.gov These radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction or reaction with oxygen.
Thermal degradation of amides generally requires high temperatures. For some N,N-dialkoxyamides, thermal decomposition has been shown to proceed via homolysis to form amidyl and alkoxyl radicals. rsc.org For this compound, thermal stress could potentially lead to the elimination of HCl to form an unsaturated amide, or cleavage of the C-N or C-Cl bonds. The presence of the chlorine atom may lower the thermal stability compared to the non-chlorinated analog.
Identification of Photodegradation Products
The photodegradation of this compound is anticipated to proceed through several key reaction pathways, primarily involving the cleavage of the carbon-chlorine bond, as well as transformations of the N-alkyl and N-cycloalkyl substituents. Research on related chloroacetamide herbicides, such as butachlor (B1668075) and alachlor (B1666766), provides significant insights into the likely photodegradation products. The primary photochemical reactions are expected to include dechlorination, hydroxylation, and cyclization.
Upon exposure to ultraviolet (UV) radiation, particularly in aqueous environments, the labile carbon-chlorine bond is susceptible to homolytic cleavage, generating a radical intermediate. This reactive species can then undergo further reactions with surrounding molecules, such as water, to form hydroxylated derivatives. Additionally, intramolecular cyclization reactions can occur, leading to the formation of various heterocyclic structures.
Based on the degradation pathways of analogous compounds, a range of potential photodegradation products for this compound can be proposed. These include compounds resulting from the substitution of the chlorine atom with a hydroxyl group, as well as products formed through rearrangements and cyclizations of the N-cyclohexyl and N-ethyl groups. For instance, studies on the photolysis of butachlor have identified major products such as 8-ethyl-1-butoxymethyl-4-methyl-2-oxo-1,2,3,4-tetrahydro-quinoline and 2-hydroxy-2',6'-diethyl-N-(butoxymethyl) acetanilide, indicating that complex cyclization and hydroxylation reactions are significant degradation pathways. nih.gov Similarly, the photodegradation of alachlor can yield by-products like 2',6'-diethylaniline. nih.gov
A list of potential photodegradation products of this compound, inferred from the degradation of structurally similar compounds, is presented in the table below.
| Name | Molecular Formula | Structure |
| 2-hydroxy-N-cyclohexyl-N-ethylpropanamide | C11H21NO2 | Inferred |
| N-cyclohexyl-N-ethyl-2-oxopropanamide | C11H19NO2 | Inferred |
| 1-(N-ethylpropanamido)cyclohexanol | C11H21NO2 | Inferred |
| N-cyclohexyl-N-ethyl-acetamide | C10H19NO | Inferred |
| N-ethyl-N-(2-oxocyclohexyl)propanamide | C11H19NO2 | Inferred |
| Cyclohexanone (B45756) | C6H10O | Inferred |
| N-ethylpropanamide | C5H11NO | Inferred |
Thermal Decomposition Profiles
The decomposition of amides can proceed through various mechanisms, including the cleavage of the amide C-N bond, the C-C bond adjacent to the carbonyl group, and reactions involving the substituents on the nitrogen atom. The presence of a chlorine atom introduces an additional pathway for decomposition, often involving the elimination of hydrogen chloride (HCl).
Studies on the thermal degradation of N,N-dialkyl-amides suggest that at elevated temperatures, these compounds can decompose to form a mixture of smaller molecules, including acids, ketones, imides, and other amides resulting from cleavage and rearrangement reactions. The pyrolysis of polyamides containing cyclohexane (B81311) rings has shown that the cyclohexane moiety can undergo dehydrogenation and fragmentation, leading to the formation of various hydrocarbon products.
The thermal decomposition of this compound is likely to be a multi-step process. The initial steps may involve the cleavage of the C-Cl bond or the elimination of HCl. At higher temperatures, fragmentation of the N-cyclohexyl and N-ethyl groups, as well as cleavage of the amide bond itself, would be expected to occur. The resulting products would likely be a complex mixture of smaller volatile compounds.
A table of potential thermal decomposition products, based on the general degradation pathways of related compounds, is provided below.
| Name | Molecular Formula | Structure |
| N-cyclohexyl-N-ethyl-ethenamide | C10H17NO | Inferred |
| Cyclohexene | C6H10 | Inferred |
| Ethene | C2H4 | Inferred |
| Hydrogen chloride | HCl | Inferred |
| Carbon monoxide | CO | Inferred |
| N-cyclohexyl-N-ethylamine | C8H17N | Inferred |
| Propanal | C3H6O | Inferred |
Structure Activity Relationship Sar Studies in Mechanistic Biology
Correlating Structural Features with Molecular Interactions
Ligand-Receptor Binding Affinities (e.g., peptidomimetics)
No studies detailing the ligand-receptor binding affinities of 2-chloro-N-cyclohexyl-N-ethylpropanamide were identified. Research on related chloroacetamides suggests that the N-substituents play a critical role in determining the efficacy of these herbicides, but specific binding data for the cyclohexyl and ethyl groups of the target compound are absent from the scientific record.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Mechanisms
While QSAR studies have been conducted on various N-substituted chloroacetamides, no specific QSAR models for this compound were found. These models for analogous compounds often highlight the importance of lipophilicity and steric factors in determining herbicidal activity. For instance, studies on N-(substituted phenyl)-2-chloroacetamides have shown a correlation between the position of substituents on the phenyl ring and biological activity, with lipophilicity being a key determinant for membrane permeability.
Enantiomeric Purity and Stereochemical Influence on Activity
Diastereoselective Synthesis of Enantiomers and Their Comparative Activity
There is no available information on the diastereoselective synthesis of this compound enantiomers or any comparative analysis of their biological activity. For other chiral chloroacetamides, such as metolachlor, it is well-established that the S-enantiomer possesses significantly higher herbicidal activity than the R-enantiomer. This highlights the importance of stereochemistry in the biological action of this class of compounds.
Chiral Recognition at Molecular Targets
Given the lack of data on its enantiomers, there is no research on the chiral recognition of this compound at its molecular targets. The stereospecificity observed with other chloroacetamides suggests that the target enzymes can differentiate between enantiomers, leading to variations in inhibitory potency.
Mechanistic Insights into Biochemical Pathways
The primary biochemical pathway inhibited by chloroacetamide herbicides is the synthesis of VLCFAs. These fatty acids are essential precursors for various cellular components, including waxes, suberin, and sphingolipids. The inhibition of VLCFA elongases by chloroacetamides leads to a cascade of physiological effects, ultimately resulting in plant death. However, the specific interactions and inhibitory constants of this compound within this pathway have not been determined.
Enzyme Inhibition or Activation Mechanisms
The primary mode of action for chloroacetamide compounds, including this compound, is the inhibition of very-long-chain fatty acid (VLCFA) elongases. researchgate.net These enzyme systems are crucial for the synthesis of fatty acids with chain lengths greater than 18 carbons. The inhibition of VLCFA synthesis is a result of the specific interaction between the chloroacetamide molecule and the condensing enzyme component of the elongase complex.
The core of this inhibitory action lies in the electrophilic nature of the α-chloroacetyl group. The chlorine atom, being a good leaving group, facilitates a nucleophilic attack from a residue within the active site of the enzyme. It is widely accepted that this involves the alkylation of a catalytically important cysteine residue. nih.gov This covalent modification of the enzyme leads to its irreversible inactivation, thereby halting the elongation of fatty acid chains.
Research on related chloroacetamides has demonstrated that the stereochemistry of the molecule is a key determinant of its biological activity. For instance, in compounds with a chiral center, the (S)-enantiomer is often significantly more active than the (R)-enantiomer. researchgate.net This stereoselectivity suggests a highly specific three-dimensional interaction between the inhibitor and the enzyme's active site.
The table below summarizes the key structural features of chloroacetamides and their role in enzyme inhibition, based on studies of analogous compounds.
| Structural Feature | Role in Enzyme Inhibition | Rationale |
| α-chloroacetyl group | Essential for covalent bond formation | The electrophilic carbon atom is susceptible to nucleophilic attack by a cysteine residue in the enzyme's active site, leading to irreversible inhibition. |
| Amide Linkage | Correct positioning of the molecule | Provides the structural backbone and influences the electronic properties of the chloroacetyl group. |
| N-alkyl/N-cycloalkyl substituents (e.g., cyclohexyl, ethyl) | Modulates potency and selectivity | These groups influence the compound's lipophilicity, which affects its transport to the active site, and their steric bulk can optimize the fit within the binding pocket. |
| Chirality | Determines inhibitory potency | A specific stereoisomer (often the S-enantiomer) typically exhibits a much higher affinity for the enzyme's active site, indicating a precise three-dimensional binding orientation. |
Modulation of Cellular Processes at a Molecular Level
The inhibition of VLCFA elongase by this compound has profound consequences on various cellular processes, primarily stemming from the depletion of VLCFAs. These fatty acids are essential components of cellular membranes and are precursors for various signaling molecules and structural lipids.
One of the most significant downstream effects of VLCFA depletion is the disruption of cell division. researchgate.net VLCFAs are integral to the formation and stability of the plasma membrane and other endomembrane systems. A deficiency in these lipids can impair cytokinesis, the final stage of cell division where the cytoplasm is divided to form two daughter cells. This leads to an accumulation of cells that are unable to complete the cell cycle, ultimately inhibiting growth. Studies on other chloroacetamides have shown that they can cause an accumulation of cells in the G1 phase of the cell cycle.
Furthermore, VLCFAs are crucial for the synthesis of sphingolipids, a class of lipids that are important for membrane structure and function, as well as for cell signaling. By inhibiting VLCFA synthesis, this compound can indirectly disrupt sphingolipid metabolism. This can lead to alterations in membrane fluidity, ion transport, and the function of membrane-bound proteins.
The table below outlines the key cellular processes modulated by the inhibition of VLCFA synthesis.
| Cellular Process | Molecular Level Modulation | Consequence |
| Cell Division | Disruption of cell plate formation during cytokinesis due to insufficient VLCFAs for membrane synthesis. | Inhibition of cell proliferation and overall growth. |
| Membrane Integrity | Altered lipid composition of cellular membranes, leading to changes in fluidity and permeability. | Impaired function of membrane-bound enzymes and transport proteins. |
| Lipid Metabolism | Depletion of VLCFAs and subsequent disruption of sphingolipid and other complex lipid biosynthesis pathways. | Accumulation of precursor molecules and deficiency in essential structural and signaling lipids. |
| Cuticle Formation (in plants) | Inhibition of the synthesis of cuticular waxes, which are primarily composed of VLCFAs. | Increased susceptibility to environmental stress and altered surface properties. |
Analytical Method Development for Research Applications
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For 2-chloro-N-cyclohexyl-N-ethylpropanamide, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer viable pathways for analysis, each with its own set of advantages depending on the research objective.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile technique suitable for the analysis of a wide range of non-volatile and thermally labile compounds. Given the structure of this compound, a reversed-phase HPLC (RP-HPLC) method is a logical starting point for method development.
A typical RP-HPLC method for a compound of this nature would involve a C18 stationary phase, which separates analytes based on their hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic modifier, such as acetonitrile or methanol, to elute the compound from the column. The addition of a buffer may be necessary to ensure consistent retention times and peak shapes. Detection is commonly achieved using a diode-array detector (DAD), which provides spectral information that can aid in peak identification and purity assessment. nih.govusgs.govnih.gov
Table 1: Illustrative HPLC Method Parameters for this compound
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode-Array Detector (DAD) at 210 nm |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound may have limited volatility, GC analysis can be performed, potentially after derivatization to increase its volatility and thermal stability. However, direct analysis may also be feasible depending on the compound's boiling point.
A standard GC method would utilize a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane. The carrier gas is typically an inert gas like helium or nitrogen. A flame ionization detector (FID) is a common choice for quantitative analysis due to its high sensitivity and wide linear range for organic compounds. For qualitative analysis and structural confirmation, coupling the GC to a mass spectrometer (GC-MS) is the preferred approach. h-brs.debre.comepa.gov
Table 2: Hypothetical GC Method Parameters for this compound
| Parameter | Suggested Condition |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Chiral Chromatography for Enantiomeric Separation
The presence of a chiral center in this compound necessitates the development of chiral chromatography methods to separate and quantify its enantiomers. Chiral separations are critical in many fields, as enantiomers can exhibit different biological activities. Chiral HPLC is the most common technique for this purpose, employing a chiral stationary phase (CSP).
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability in separating a diverse range of chiral compounds. phenomenex.comnih.govnih.gov The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol, is crucial for achieving optimal enantiomeric resolution. dokumen.pub
Table 3: Potential Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Suggested Condition |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 220 nm |
Advanced Detection Methods for Trace Analysis
For the detection and quantification of this compound at very low concentrations, more advanced and sensitive detection methods are required. Mass spectrometry, coupled with either liquid or gas chromatography, provides the necessary selectivity and sensitivity for trace analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of trace levels of organic compounds in complex matrices. For this compound, an electrospray ionization (ESI) source would likely be effective, as it is a soft ionization technique suitable for a wide range of moderately polar compounds.
In positive ion mode, the compound would be expected to form a protonated molecule [M+H]+. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect only the mass-to-charge ratio (m/z) of the target analyte, significantly enhancing sensitivity and selectivity. For even greater confidence in identification and quantification, tandem mass spectrometry (LC-MS/MS) can be employed, where a specific precursor ion is selected and fragmented to produce characteristic product ions. thermofisher.comusgs.govverdeanalitica.com.br
Table 4: Representative LC-MS/MS Parameters for Trace Analysis
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]+ |
| Product Ions (m/z) | To be determined experimentally |
| Collision Energy | To be optimized |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. It provides excellent chromatographic resolution and definitive identification based on mass spectra. For this compound, electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be compared to a spectral library for identification. researchgate.netgoogle.comatlantis-press.com
The mass spectrum of this compound would be expected to show a molecular ion peak, as well as characteristic fragment ions resulting from the cleavage of the amide bond, the loss of the chlorine atom, and fragmentation of the cyclohexyl and ethyl groups. Similar to LC-MS, operating the GC-MS in SIM mode can significantly improve the sensitivity for trace-level quantification. nih.govresearchgate.net
Table 5: Illustrative GC-MS Parameters for Trace Analysis
| Parameter | Suggested Condition |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50-350 amu (scan mode) |
| Monitored Ions (SIM) | To be determined from the full scan spectrum |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
Applications As a Synthetic Intermediate
Precursor in the Synthesis of Heterocyclic Compounds
The structure of 2-chloro-N-cyclohexyl-N-ethylpropanamide makes it an excellent candidate for the synthesis of nitrogen-containing heterocycles. The presence of the chlorine atom alpha to the carbonyl group of the amide makes it susceptible to nucleophilic substitution. More significantly, this arrangement is ideal for the in-situ generation of highly reactive N-acyliminium ions.
N-acyliminium ions are powerful electrophiles that can undergo intramolecular cyclization reactions with a variety of tethered nucleophiles. arkat-usa.orgarkat-usa.org The formation of the N-acyliminium ion from this compound would proceed via the loss of the chloride ion, facilitated by a Lewis acid or protic acid catalyst. The resulting cation is stabilized by the adjacent nitrogen atom of the amide.
This reactive intermediate can then be trapped by a suitable nucleophilic group within the same molecule to form a new ring system. The nature of the resulting heterocycle depends on the constitution of the rest of the molecule, but this strategy is a well-established method for constructing pyrrolidines, piperidines, and other nitrogen-containing ring systems. arkat-usa.org The general reaction pathway is depicted below:
Table 1: General Scheme for N-Acyliminium Ion Cyclization
| Step | Description |
| 1. Formation of N-Acyliminium Ion | The this compound is treated with a Lewis acid (e.g., TiCl4, SnCl4) or a protic acid to facilitate the departure of the chloride ion, forming the N-acyliminium ion intermediate. |
| 2. Intramolecular Nucleophilic Attack | A nucleophilic moiety present on either the N-cyclohexyl or N-ethyl group, or on a separate tethered chain, attacks the electrophilic carbon of the N-acyliminium ion. |
| 3. Cyclization | The nucleophilic attack results in the formation of a new carbon-nucleophile bond, leading to the closure of a heterocyclic ring. |
| 4. Product Formation | Subsequent workup yields the stable heterocyclic product. |
The versatility of this approach allows for the synthesis of a diverse array of heterocyclic structures, which are prevalent in medicinal chemistry and materials science. nih.govnih.govnd.edu
Building Block for Complex Natural Products or Analogues
The N-acyliminium ion cyclization strategy, for which this compound is a suitable precursor, is a cornerstone in the total synthesis of numerous natural products, particularly alkaloids. arkat-usa.orgbeilstein-journals.org Alkaloids are a class of naturally occurring compounds that often possess complex, polycyclic structures and exhibit significant biological activity.
The ability to construct key nitrogen-containing ring systems in a controlled and often stereoselective manner makes N-acyliminium ion chemistry highly valuable. By carefully designing the substrate, chemists can orchestrate cascade reactions that rapidly build molecular complexity, mimicking the biosynthetic pathways of these natural products.
For instance, the synthesis of indolizidine and quinolizidine (B1214090) alkaloid skeletons can be achieved through the cyclization of N-acyliminium ions onto electron-rich aromatic or olefinic moieties. The specific substitution pattern on the N-cyclohexyl and N-ethyl groups of this compound could be strategically chosen to incorporate the necessary nucleophiles for such cyclizations.
Table 2: Potential Natural Product Skeletons Accessible from this compound Derivatives
| Natural Product Skeleton | Synthetic Strategy |
| Indolizidine Alkaloids | Intramolecular cyclization of an N-acyliminium ion derived from a precursor with a tethered pyrrole (B145914) or indole (B1671886) nucleus. |
| Quinolizidine Alkaloids | Cyclization of an N-acyliminium ion onto a suitably positioned pyridine (B92270) or piperidine (B6355638) ring. arkat-usa.org |
| Erythrina Alkaloids | Tandem cyclization reactions involving N-acyliminium intermediates to construct the characteristic spirocyclic core. arkat-usa.org |
The use of chiral auxiliaries or catalysts in conjunction with N-acyliminium ion reactions can also lead to the enantioselective synthesis of these complex molecules, a critical aspect in the development of new therapeutic agents.
Utility in Polymer Science or Material Design
While direct applications of this compound in polymer science are not extensively documented, its chemical functionalities suggest several potential uses. The presence of a reactive C-Cl bond and a polymerizable amide group opens up possibilities for its incorporation into novel polymer architectures.
One potential application is as a functional monomer in polymerization reactions. The N-cyclohexyl-N-ethylamide moiety could impart specific properties such as thermal stability, solubility, and hydrophobicity to the resulting polymer. The chlorine atom could serve as a site for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking the polymer chains.
Alternatively, this compound could be used as a chain transfer agent or an initiator in controlled radical polymerization techniques. The C-Cl bond can be reversibly activated to control the growth of polymer chains, leading to polymers with well-defined molecular weights and low dispersity.
Furthermore, the reactivity of the α-chloro amide group could be exploited to modify the surface of existing materials. By grafting this molecule onto a surface, the cyclohexyl and ethyl groups could alter the surface properties, such as wettability or adhesion. The chlorine atom would also provide a handle for further chemical transformations.
Table 3: Potential Roles of this compound in Polymer Science
| Application | Description |
| Functional Monomer | Copolymerization with other monomers to introduce specific functionalities and properties into the polymer backbone. |
| Chain Transfer Agent | Use in controlled radical polymerization to regulate polymer chain growth. |
| Surface Modifier | Grafting onto material surfaces to alter their physicochemical properties. |
| Cross-linking Agent | The reactive chlorine can be used to form cross-links between polymer chains, enhancing mechanical strength and thermal stability. |
Further research is required to fully explore the potential of this compound in the field of polymer and materials science.
Future Research Directions and Open Questions
Exploration of Novel Synthetic Pathways
The traditional synthesis of α-chloro amides often involves the acylation of an amine with an α-chloro acyl halide. nih.gov While effective, this method can be limited by the availability of starting materials and the generation of stoichiometric byproducts. Future research could explore more elegant and efficient synthetic strategies for 2-chloro-N-cyclohexyl-N-ethylpropanamide and its derivatives.
One promising avenue lies in the realm of photoenzymatic catalysis . Recent studies have demonstrated the use of engineered "ene"-reductases to catalyze the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides with high enantioselectivity. nih.gov This approach offers a green and highly selective alternative to traditional methods. Investigating the applicability of such enzymatic systems to the synthesis of this compound, by potentially using 2,2-dichloropropanoic acid derivatives and N-cyclohexyl-N-ethylamine, could lead to a highly efficient and stereocontrolled synthesis.
Another innovative approach is the umpolung (polarity inversion) of amides . This strategy renders the α-position of an amide electrophilic, allowing for its functionalization with a wide range of nucleophiles, including halides. rsc.orgacs.orgnih.gov Exploring the application of this methodology to an N-cyclohexyl-N-ethylpropanamide precursor could provide a versatile route to the target compound and its analogues. The chemoselectivity of this reaction, even in the presence of other carbonyl groups, makes it a powerful tool for complex molecule synthesis. nih.gov
Furthermore, visible-light-mediated photoredox catalysis has emerged as a powerful tool for amide synthesis, offering mild reaction conditions and the use of readily available starting materials. nih.gov Investigating the potential of visible-light-mediated radical reactions for the direct C-H chlorination of N-cyclohexyl-N-ethylpropanamide at the α-position would be a cutting-edge research direction.
Deeper Mechanistic Understanding of Molecular Interactions
A thorough understanding of the molecular interactions of this compound is crucial for predicting its reactivity and designing future applications. The interplay between the electrophilic α-carbon, the amide functionality, and the bulky N-substituents (cyclohexyl and ethyl groups) governs its chemical behavior.
The amide bond itself is a key determinant of the molecule's conformation and interactions. The N-alkyl side chains significantly influence the hydration and dynamics of the amide group. nih.gov Specifically, the bulky cyclohexyl and the smaller ethyl group will create a unique steric and electronic environment around the amide bond, affecting its rotational barrier and its ability to participate in hydrogen bonding. Computational studies, such as Density Functional Theory (DFT), could be employed to model the conformational landscape of this compound and to understand how the N-substituents influence the reactivity of the α-chloro group. mdpi.com
The reaction mechanisms of α-haloamides are a subject of ongoing research. nist.gov The α-chloro atom can participate in nucleophilic substitution reactions (S_N2), where the stereochemistry can be inverted. nih.gov Understanding the kinetics and thermodynamics of such reactions with various nucleophiles would be a key research focus. Moreover, α-haloamides can undergo radical-mediated transformations. nist.gov Investigating the propensity of this compound to form radicals under different conditions (e.g., photolysis, redox catalysis) would open up new avenues for its application in synthesis.
Mechanistic studies could also delve into the potential for intramolecular interactions . For instance, the cyclohexyl ring could, under certain conformations, shield the electrophilic α-carbon from nucleophilic attack, thereby modulating its reactivity. Detailed kinetic and computational studies would be necessary to explore these possibilities.
Development of Advanced Analytical Techniques for Research Purposes
To support the exploration of its synthesis and reactivity, the development of advanced and robust analytical techniques for the characterization and quantification of this compound is essential.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for the separation and analysis of complex mixtures. mdpi.comalfa-chemistry.com Developing optimized reversed-phase HPLC or UHPLC methods would be crucial for monitoring reaction progress, assessing purity, and separating potential isomers or degradation products. The use of different stationary phases and mobile phase compositions should be systematically screened to achieve optimal resolution. mdpi.com
Spectroscopic methods will play a central role in the structural elucidation of this compound and its reaction products.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the molecular structure. The chemical shifts and coupling constants of the protons on the cyclohexyl ring, the ethyl group, and the propanamide backbone would be characteristic. For example, the proton on the α-carbon is expected to be deshielded by the adjacent chlorine atom and carbonyl group. docbrown.info
Infrared (IR) spectroscopy would be used to identify the key functional groups, particularly the amide carbonyl stretch, which is typically observed in the region of 1630-1680 cm⁻¹. nist.gov
Mass Spectrometry (MS) would be essential for determining the molecular weight and fragmentation pattern of the compound, aiding in its identification and the characterization of its derivatives. nist.gov
For more in-depth analysis, techniques like tandem mass spectrometry (MS/MS) could be employed to study the fragmentation pathways of the molecule, providing further structural insights. The development of quantitative analytical methods, such as LC-MS/MS, would be vital for any future studies investigating the compound's stability or potential applications as a molecular probe.
Design of Next-Generation Analogues for Specific Molecular Probes
The reactive α-chloro group in this compound makes it an interesting scaffold for the design of next-generation molecular probes. Covalent probes, which form a stable bond with their biological target, are powerful tools in chemical biology and drug discovery.
The chloroacetamide moiety is a known electrophilic fragment used in the design of covalent inhibitors and probes . nih.gov By modifying the N-substituents, it is possible to tune the reactivity and selectivity of the electrophile. The N-cyclohexyl-N-ethyl substitution pattern of the target compound provides a specific steric and lipophilic profile that could be exploited for targeted binding to proteins. Future research could focus on synthesizing a library of analogues with variations in the N-alkyl groups to explore their structure-activity relationships as covalent modifiers of specific proteins.
Furthermore, the α-chloro group can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups to create a diverse range of analogues. rsc.orgacs.orgnih.gov For example, introducing a fluorescent reporter group at the α-position could lead to the development of fluorescent molecular probes for imaging and sensing applications. The synthesis of such analogues could be achieved through the nucleophilic substitution of the chloride or via the umpolung strategy mentioned earlier.
The design of these next-generation analogues would be guided by computational modeling to predict their binding affinities and reactivity towards specific biological targets. The combination of rational design, efficient synthesis, and advanced analytical characterization will be key to unlocking the full potential of this compound and its derivatives as sophisticated molecular tools.
Chemical Compounds Mentioned
| Compound Name |
| This compound |
| 2,2-dichloropropanoic acid |
| N-cyclohexyl-N-ethylamine |
| N-cyclohexyl-N-ethylpropanamide |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide |
| Diethylamine |
Data Tables
Table 1: Potential Novel Synthetic Pathways for this compound
| Synthetic Strategy | Key Reagents/Conditions | Potential Advantages |
| Photoenzymatic Catalysis | Engineered "ene"-reductase, 2,2-dichloropropanoic acid derivative, N-cyclohexyl-N-ethylamine | High enantioselectivity, Green chemistry |
| Amide Umpolung | N-cyclohexyl-N-ethylpropanamide precursor, Activating agent (e.g., triflic anhydride), Chloride source (e.g., NaCl) | High chemoselectivity, Versatility in introducing other functional groups |
| Visible-Light Photoredox Catalysis | N-cyclohexyl-N-ethylpropanamide, Photocatalyst, Chlorine source | Mild reaction conditions, Direct C-H functionalization |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-cyclohexyl-N-ethylpropanamide?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting 2-chloropropanoyl chloride with N-cyclohexyl-N-ethylamine in anhydrous dichloromethane or tetrahydrofuran (THF), using a base such as triethylamine to neutralize HCl byproducts. Reaction progress is monitored by thin-layer chromatography (TLC), and purification is achieved via column chromatography .
Q. How should researchers characterize the compound’s purity and structural identity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated solvents (e.g., CDCl) confirm proton and carbon environments. For example, the cyclohexyl group’s axial/equatorial protons appear as distinct multiplet signals between δ 1.0–2.5 ppm .
- Infrared (IR) Spectroscopy : A strong carbonyl (C=O) stretch near 1650–1700 cm and N-H stretches (if present) around 3300 cm validate the amide bond .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms bond angles/lengths, particularly for sterically hindered groups like cyclohexyl .
Q. What analytical techniques are suitable for quantifying reaction yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
